molecular formula C18H17FN2O2 B2619012 2-(4-Fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one CAS No. 866155-35-3

2-(4-Fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one

Cat. No.: B2619012
CAS No.: 866155-35-3
M. Wt: 312.344
InChI Key: GQOFEZUFPMFVTE-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a dimethyl group, and a phenylpyrazolidinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(4-Fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: The intermediate product from the Friedel-Crafts acylation is then subjected to nucleophilic substitution reactions to introduce the pyrazolidinone ring.

    Final Cyclization: The final step involves cyclization to form the pyrazolidinone core, resulting in the target compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

2-(4-Fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.

Comparison with Similar Compounds

2-(4-Fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one can be compared with other similar compounds, such as:

    2-(4-Fluorobenzoyl)benzoic acid: This compound shares the fluorobenzoyl group but differs in its core structure, leading to different chemical and biological properties.

    4-Fluorobenzoyl chloride: Used as a precursor in the synthesis of various fluorobenzoyl-containing compounds, it highlights the versatility of the fluorobenzoyl group in chemical synthesis.

    4-Fluorobenzoyl hydrazide: Another related compound that demonstrates different reactivity and applications due to the presence of the hydrazide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(4-fluorobenzoyl)-4,4-dimethyl-1-phenylpyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-18(2)12-20(15-6-4-3-5-7-15)21(17(18)23)16(22)13-8-10-14(19)11-9-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOFEZUFPMFVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(N(C1=O)C(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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